molecular formula C7H3BrF4O B1395087 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene CAS No. 936249-93-3

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene

Cat. No.: B1395087
CAS No.: 936249-93-3
M. Wt: 259 g/mol
InChI Key: GNUYUMZDOZCIFV-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene is an organic compound with the molecular formula C7H3BrF4O It is a brominated aromatic compound that features both difluoromethoxy and difluorobenzene functional groups

Biochemical Analysis

Biochemical Properties

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as an enzyme inhibitor, which means it can bind to specific enzymes and inhibit their activity. This interaction can affect various biochemical pathways and processes within the cell. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s function .

Cellular Effects

This compound has been shown to influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific enzymes, this compound can alter the signaling pathways that rely on those enzymes, leading to changes in cellular responses. Additionally, the inhibition of enzymes involved in metabolic pathways can result in altered levels of metabolites and changes in cellular energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an enzyme inhibitor, it binds to the active site of target enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, the compound may influence gene expression by affecting transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory effects. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can result in significant inhibition of enzyme activity and alterations in cellular processes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful. These effects include changes in metabolic pathways, cellular stress responses, and potential toxicity to specific organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s inhibitory effects on specific enzymes can result in the accumulation or depletion of certain metabolites, affecting overall cellular metabolism. These interactions highlight the compound’s potential impact on metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in areas where its target enzymes or proteins are located .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can impact its activity, as it may interact with different biomolecules depending on its location within the cell .

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene typically involves the bromination of a difluoromethoxy-substituted benzene derivative. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination . Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Comparison with Similar Compounds

1-Bromo-2-(difluoromethoxy)-3,5-difluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUYUMZDOZCIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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